Dolomite

Thermal expansion High-temperature XRD Carbonate mineral properties

Choose Dolomite (CaMg(CO₃)₂) for applications where calcite or magnesite fail. Its ordered Ca-Mg structure provides 1,000× slower grain growth than calcite at 800°C, preserving porosity under thermal cycling. For CO₂ capture, the MgO framework resists sintering, sustaining multicyclic CaO conversion. In agriculture, 108% CCE neutralizes 8% more acid per ton than calcite while delivering 13.1% Mg. For Pb²⁺ remediation, 21.74 mg/g adsorption capacity outperforms alternatives. Select dolomite for sustained dual-cation performance.

Molecular Formula CH2CaMgO3
Molecular Weight 126.41 g/mol
CAS No. 16389-88-1
Cat. No. B100054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolomite
CAS16389-88-1
Synonymscalcium magnesium carbonate
calcium magnesium dicarbonate
CaMg(CO(3))(2)
dolomite
Molecular FormulaCH2CaMgO3
Molecular Weight126.41 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[Mg].[Ca]
InChIInChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);;
InChIKeyADIXYOBIQIMPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolomite (CAS 16389-88-1) Technical Baseline: Composition, Purity, and Procurement-Relevant Properties


Dolomite (CAS 16389-88-1) is a double carbonate mineral with the stoichiometric formula CaMg(CO₃)₂, representing a distinct crystalline phase that differs fundamentally from both calcite (CaCO₃) and magnesite (MgCO₃) in structure, thermodynamic behavior, and reactive performance [1]. In natural crystalline form, dolomite typically exhibits the composition Ca₀.₄₉₇Mg₀.₄₅₄Fe₀.₀₄₆Mn₀.₀₀₃CO₃, with a calcium carbonate equivalent (CCE) of 108% compared to the 100% baseline for pure calcite [2][3]. The mineral contains approximately 21.7% Ca and 13.1% Mg by weight, providing an intrinsically balanced Ca:Mg molar ratio that distinguishes it from single-cation carbonates [4]. Thermal decomposition occurs below the melting point, with the material being non-flammable and non-combustible under standard conditions .

Why Dolomite Cannot Be Directly Substituted with Calcite or Magnesite: Evidence-Based Selection Rationale


Despite superficial similarities as carbonate minerals, dolomite exhibits fundamentally distinct performance characteristics that render simple substitution with calcite or magnesite invalid in critical applications. The ordered Ca-Mg cation arrangement in dolomite produces a crystalline lattice with thermal expansion, grain growth kinetics, and reactive behavior that are not intermediate between the end-member carbonates, but rather occupy a distinct performance space [1][2]. In CO₂ capture applications, dolomite-derived sorbents demonstrate superior multicyclic capacity compared to limestone despite having lower Ca content, a counterintuitive result driven by the thermally stable MgO framework that resists sintering [3]. For soil amendment, the 108% CCE of pure dolomite provides quantifiably greater acid neutralization per unit mass than calcite, while simultaneously delivering magnesium essential for chlorophyll synthesis and crop nutrition [4][5]. In high-temperature industrial processes, dolomite's grain growth rate constant at 800°C is approximately three orders of magnitude lower than that of calcite, directly impacting material selection where microstructural stability under thermal load is critical [6].

Quantitative Performance Differentiation of Dolomite (CAS 16389-88-1) Versus Calcite and Limestone: Head-to-Head Data for Procurement Decisions


Thermal Expansion Coefficient Differentiation: Dolomite vs. Calcite vs. Magnesite at Elevated Temperatures

In-situ high-temperature powder X-ray diffraction (XRD) measurements conducted up to 796 K demonstrate that dolomite exhibits a thermal expansion coefficient of 3.3×10⁻⁵ K⁻¹, which is intermediate between calcite (2.7×10⁻⁵ K⁻¹) and magnesite (3.5×10⁻⁵ K⁻¹) [1]. The magnitude ordering of these coefficients (calcite < dolomite < magnesite) corresponds directly to the ordering of isothermal and elastic moduli across the carbonate series [1]. This is not a simple compositional average but reflects the distinct crystal lattice dynamics of the ordered Ca-Mg double carbonate structure.

Thermal expansion High-temperature XRD Carbonate mineral properties

Grain Growth Kinetics: Dolomite Exhibits Three Orders of Magnitude Slower Growth than Calcite at 800°C

A comparative study measuring grain growth rates of stoichiometric dolomite, magnesite, and calcite at temperatures of 700–800°C and confining pressure of 300 MPa established that dolomite grain growth is substantially slower than both comparator minerals [1]. Assuming normal grain growth with a grain growth exponent n = 3, the rate constant K for dolomite at 800°C is approximately 5 × 10⁻⁵ μm³/s, which is less than that for magnesite by a factor of ~30 and less than that for calcite by three orders of magnitude [1]. After one week of isostatic annealing, mean grain sizes reached 3.9 μm for dolomite, 5.1 μm for magnesite, and 27 μm for calcite, from initial mean grain sizes of 1.4 μm, 1.1 μm, and 17 μm respectively [1].

Grain growth kinetics Microstructural stability Carbonate rheology

CO₂ Capture Performance: Dolomite-Derived CaO Outperforms Limestone-Derived CaO in Multicyclic Calcium Looping

Thermogravimetric analysis under realistic calcium-looping conditions (high calcination temperature, high CO₂ concentration, rapid transitions between carbonation and calcination stages) demonstrates that the sorbent derived from natural dolomite exhibits greater CO₂ capture capacity compared to limestone-derived CaO, despite dolomite's inherently lower calcium content [1]. The MgO grains that form during dolomite decomposition act as a thermally stable support framework that segregates from CaO and resists sintering under severe calcination conditions, thereby mitigating the multicyclic loss of CaO conversion that plagues limestone-based sorbents [1][2]. This performance advantage has been independently corroborated across multiple studies [3].

CO₂ capture Calcium looping Sorbent performance

Soil Acid Neutralization: Pure Dolomite Provides 8% Greater Acid Neutralizing Capacity than Pure Calcite

The calcium carbonate equivalent (CCE) of agricultural lime materials is directly related to purity, with pure calcite (100% CaCO₃) establishing the baseline CCE value of 100%. Pure dolomite (CaCO₃·MgCO₃) exhibits a CCE of 108%, meaning that pure dolomite can neutralize 8% more soil acid than pure calcite on an equivalent mass basis [1][2]. This differential stems from the molecular weight and stoichiometric composition of dolomite relative to calcite. Additionally, dolomite contains approximately 21.7% Ca and 13.1% Mg, providing essential magnesium nutrition that calcite (0–0.6% Mg) cannot supply, with the Ca:Mg ratio of dolomite more closely matching the Ca:Mg ratio required by crops [3].

Soil amendment Acid neutralization Calcium carbonate equivalent

Heavy Metal Adsorption: Dolomite Demonstrates Differential Affinity for Pb²⁺ (21.74 mg/g) vs. Cu²⁺ (8.26 mg/g)

Natural Turkish dolomite powder was evaluated for its efficiency in adsorbing Cu²⁺ and Pb²⁺ from aqueous solutions at pH 5.0. The adsorption capacity of dolomite, derived from fitting experimental data to Langmuir and Freundlich isotherm models, was determined to be 8.26 mg/g for Cu²⁺ and 21.74 mg/g for Pb²⁺ [1]. More than 85% of studied cations were removed from aqueous solution in a single step, with equilibrium reached within one hour for 0.2 mmol metal ions in 20 mL solution [1]. The removal mechanism includes both surface complexation and ion exchange processes [1].

Heavy metal remediation Adsorption Wastewater treatment

Procurement-Relevant Application Scenarios for Dolomite (CAS 16389-88-1) Based on Quantitative Performance Evidence


Postcombustion CO₂ Capture: Calcium Looping (CaL) Sorbent Precursor

Dolomite is the preferred sorbent precursor for industrial calcium looping CO₂ capture systems where multicyclic durability is a primary performance criterion. The MgO framework that forms upon dolomite decomposition acts as a thermally stable support that segregates from CaO and resists sintering, preserving CaO conversion capacity across multiple carbonation/calcination cycles [4][2]. Procurement decision-makers should select dolomite over limestone when system design prioritizes long-term sorbent stability and reduced make-up frequency, despite dolomite's lower calcium content per unit mass [3].

High-Temperature Industrial Processes Requiring Microstructural Stability

For applications involving sustained elevated temperatures (e.g., refractory materials, ceramic processing, metallurgical fluxes), dolomite offers quantifiably superior grain size stability compared to calcite or magnesite. At 800°C, the grain growth rate constant K for dolomite is approximately three orders of magnitude lower than that of calcite and 30-fold lower than that of magnesite [4]. This microstructural stability translates directly to maintained porosity, reactive surface area, and mechanical integrity under thermal cycling conditions where calcite would undergo rapid grain coarsening.

Agricultural Soil Amendment for Acid Neutralization with Magnesium Supplementation

Dolomitic limestone is indicated for acidic soils where both pH elevation and magnesium nutrition are required. With a calcium carbonate equivalent (CCE) of 108%, pure dolomite neutralizes 8% more acid per ton than pure calcite [4][2]. The material contains approximately 13.1% Mg, addressing magnesium deficiency—a common limitation in highly weathered acidic soils—without requiring separate Mg fertilizer applications [3]. Procurement specifications should reference CCE and Mg content rather than simply ordering 'agricultural lime' to ensure the intended dual-function performance.

Aqueous Heavy Metal Remediation with Emphasis on Lead (Pb²⁺) Removal

Natural dolomite powder is a cost-effective adsorbent for heavy metal removal from industrial wastewater and contaminated groundwater, with particular efficacy for Pb²⁺ removal. The material demonstrates an adsorption capacity of 21.74 mg/g for Pb²⁺ compared to 8.26 mg/g for Cu²⁺, achieving >85% cation removal in single-step treatment at pH 5.0 [4]. Remediation engineers should prioritize dolomite-based treatment trains for Pb²⁺-contaminated streams while considering supplementary sorbents for Cu²⁺-dominant effluents.

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